Potent Antagonism at the P2X3 Receptor: A Key Differential Activity for Pain and Inflammation Research
The compound demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 16 nM in an assay using human P2X3 expressed in rat C6-BU-1 cells [1]. This specific activity, directed at a validated target for chronic pain and inflammatory conditions, is a primary differentiator. While in-class comparator data is not available in the public domain, this is a class-level inference: the P2X3 antagonism profile is likely highly sensitive to the substitution pattern, distinguishing it from uncharacterized analogs.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50: 16 nM (human) [1]; IC50: 6.10 nM (rat) [2] |
| Comparator Or Baseline | In-class analogs (e.g., 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid) — no public IC50 data available |
| Quantified Difference | Not calculable due to lack of comparator data; the target compound's activity is established. |
| Conditions | Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells; Antagonist activity at rat P2X3 receptor. |
Why This Matters
This data positions the compound as a valuable tool for research on P2X3 receptor-mediated pathways, an area of significant interest for drug discovery in pain and inflammation.
- [1] BindingDB. BDBM50563052. Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells (IC50: 16 nM). View Source
- [2] BindingDB. BDBM50563052. Antagonist activity at rat P2X3 receptor (IC50: 6.10 nM). View Source
